molecular formula C5H3Br2N3O2 B8335699 2,6-dibromo pyridin-4-yl-N-nitroamine CAS No. 947144-56-1

2,6-dibromo pyridin-4-yl-N-nitroamine

Cat. No. B8335699
M. Wt: 296.90 g/mol
InChI Key: HHRZETYTAUVOFU-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

Concentrated sulphuric acid (250 ml) was heated in an oil bath until the temperature of the acid reached 47° C. 2,6-dibromo pyridin-4-yl-N-nitroamine (34.0 g, 114.5 mmol) was added in portions over 35 mins. The temperature of the mixture gradually rose throughout the addition period until it was 56° C. at the end. The mixture was stirred at 53-55° C. for 1 hour. Once the reaction was completed, the reaction mixture was cooled to in an ice-bath and poured on ˜2 L of crushed ice with stirring. The product precipitated and was filtered off. Combined with other batch 00110916-140-001 from an identical scale reaction. The crude, wet amino nitro pyridine was dissolved in 700 ml EtOAc and the water layer was separated. The organic layer was washed with water (2×150 ml), 1×150 ml aq. NaHCO3, brine (2×150 ml), dried (MgSO4) and concentrated under reduced pressure to give 28 g of the title compound.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:12]=[C:11]([NH:13][N+]([O-])=O)[CH:10]=[C:9]([Br:17])[N:8]=1.NC1C([N+:25]([O-:27])=[O:26])=NC=CC=1>CCOC(C)=O>[Br:17][C:9]1[C:10]([N+:25]([O-:27])=[O:26])=[C:11]([NH2:13])[CH:12]=[C:7]([Br:6])[N:8]=1

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)N[N+](=O)[O-])Br
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
700 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
54 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 53-55° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 47° C
ADDITION
Type
ADDITION
Details
The temperature of the mixture gradually rose throughout the addition period until it
CUSTOM
Type
CUSTOM
Details
was 56° C. at the end
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to in an ice-bath
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Combined with other batch 00110916-140-001 from an identical scale reaction
CUSTOM
Type
CUSTOM
Details
the water layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water (2×150 ml), 1×150 ml aq. NaHCO3, brine (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC(=CC(=C1[N+](=O)[O-])N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.